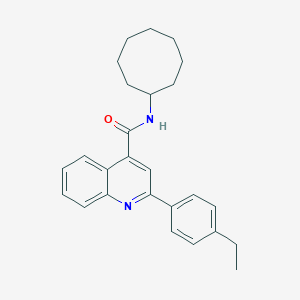![molecular formula C16H19ClN4O5S B333233 ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333233.png)
ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and various functional groups, making it a molecule of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Nitro and Chloro Groups: Nitration and chlorination reactions are employed to introduce the nitro and chloro groups onto the pyrazole ring.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the pyrazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[({4-chloro-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl 2-[({4-chloro-3-amino-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both the nitro and chloro groups on the pyrazole ring, along with the thiophene ring, makes ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H19ClN4O5S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H19ClN4O5S/c1-5-10-9(4)27-15(12(10)16(23)26-6-2)18-11(22)7-20-8(3)13(17)14(19-20)21(24)25/h5-7H2,1-4H3,(H,18,22) |
InChI Key |
LSIUTKVTTHJWNR-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Cl)C)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-adamantyl)ethyl]-2-(4-bromophenyl)-4-quinolinecarboxamide](/img/structure/B333151.png)
![2-{[5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)-1-ETHANONE](/img/structure/B333154.png)
![dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333160.png)
![5-[(3-Chloro-4,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B333161.png)
![2-Phenoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B333162.png)
![3-(Ethylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B333163.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B333164.png)
![2-{[(4-Chlorophenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B333165.png)
![3-methoxy-N-(3-methylphenyl)-4-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B333167.png)
![2-(2,4-dichlorophenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B333169.png)
![3-[(5-Chloro-2-methoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B333170.png)
![2-amino-4-[4-methoxy-3-(phenoxymethyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B333171.png)
![1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone](/img/structure/B333173.png)

